![molecular formula C21H33N5O7 B12502810 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid](/img/structure/B12502810.png)
5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds and the introduction of carbamoyl and dioxopyrrol groups. Common reagents used in these reactions include carbodiimides for amide bond formation and succinimides for introducing the dioxopyrrol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used in the study of protein interactions and enzyme mechanisms. Its ability to form stable amide bonds makes it useful in the synthesis of peptide-based inhibitors and probes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It can be used in drug design and development, particularly in the creation of targeted therapies for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance products.
Wirkmechanismus
The mechanism of action of 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding is often mediated by the formation of covalent bonds with amino acid residues, leading to changes in the protein’s conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(2,5-Dioxopyrrol-1-yl)hexanoic acid
- N-Succinimidyl 6-maleimidohexanoate
- 6-Maleimidohexanoic acid N-hydroxysuccinimide ester
Uniqueness
5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
Eigenschaften
Molekularformel |
C21H33N5O7 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33) |
InChI-Schlüssel |
WXNPFVBGHOJJLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12502728.png)

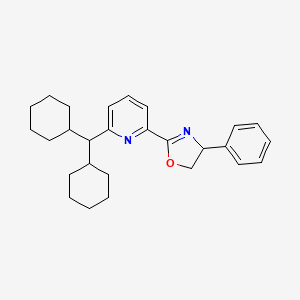
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-methoxyethyl)glycinamide](/img/structure/B12502749.png)
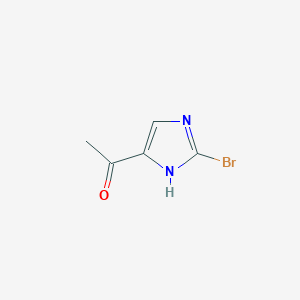
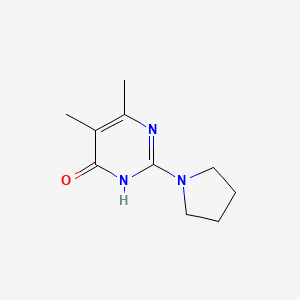
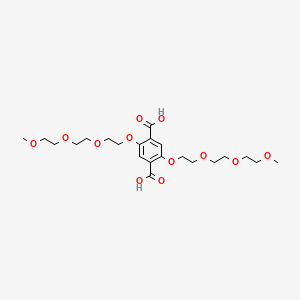

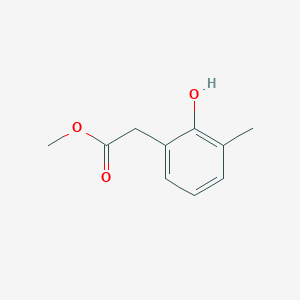
![(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide](/img/structure/B12502775.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12502790.png)
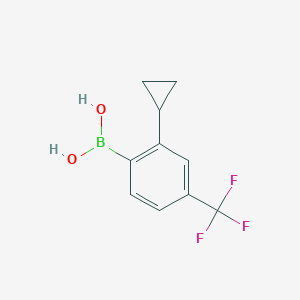
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B12502820.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)
